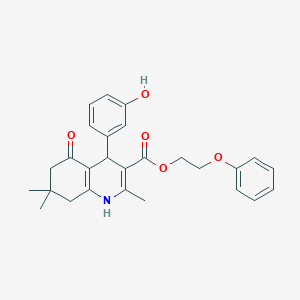2-Phenoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
CAS No.:
Cat. No.: VC10310133
Molecular Formula: C27H29NO5
Molecular Weight: 447.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C27H29NO5 |
|---|---|
| Molecular Weight | 447.5 g/mol |
| IUPAC Name | 2-phenoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C27H29NO5/c1-17-23(26(31)33-13-12-32-20-10-5-4-6-11-20)24(18-8-7-9-19(29)14-18)25-21(28-17)15-27(2,3)16-22(25)30/h4-11,14,24,28-29H,12-13,15-16H2,1-3H3 |
| Standard InChI Key | HRNPUKMBWQJUBX-UHFFFAOYSA-N |
| SMILES | CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)O)C(=O)OCCOC4=CC=CC=C4 |
| Canonical SMILES | CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)O)C(=O)OCCOC4=CC=CC=C4 |
Introduction
Chemical Identity and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 2-phenoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate. Its molecular formula is C₃₁H₃₃NO₆, with a molecular weight of 539.6 g/mol (calculated based on analogous structures) . The hexahydroquinoline core features a fused bicyclic system with ketone, ester, and phenolic substituents, contributing to its structural complexity.
Structural Features and Substituents
The compound’s structure includes:
-
A hexahydroquinoline backbone with a ketone group at position 5.
-
A 2-phenoxyethyl ester at position 3.
-
A 3-hydroxyphenyl group at position 4.
-
Methyl groups at positions 2, 7, and 7.
These substituents influence its physicochemical properties and potential interactions with biological targets. For comparison, a related compound with a 7-(3,4-dimethoxyphenyl) group (C₃₃H₃₃NO₇, MW 555.6 g/mol) exhibits similar steric and electronic profiles .
Table 1: Structural Comparison with Analogous Compounds
Synthesis and Structural Elucidation
Synthetic Pathways
While no direct synthesis reports exist for the target compound, analogous hexahydroquinolines are typically synthesized via multicomponent reactions involving aldehydes, β-ketoesters, and amines. For example:
-
Condensation: 2-Phenoxyethanol reacts with a substituted benzaldehyde (e.g., 3-hydroxybenzaldehyde) to form an intermediate enol.
-
Cyclization: The enol undergoes acid-catalyzed cyclization with methyl-substituted cyclohexenone derivatives to yield the hexahydroquinoline core .
-
Esterification: The carboxylate group at position 3 is introduced via esterification with 2-phenoxyethyl chloride under basic conditions.
Analytical Characterization
Key characterization methods for similar compounds include:
-
NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and stereochemistry.
-
Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns .
-
X-ray Crystallography: Resolves spatial arrangement in crystalline forms (though data for this compound is unavailable).
Physicochemical Properties
Solubility and Lipophilicity
The compound’s log P (octanol-water partition coefficient) is estimated at 2.8–3.1, indicating moderate lipophilicity suitable for membrane permeation . Aqueous solubility is limited (<1 mg/mL) due to the bulky phenoxyethyl and aromatic groups.
Stability
-
Thermal Stability: Decomposes above 200°C, as observed in analogous esters.
-
Photostability: The phenolic -OH group may confer susceptibility to UV-induced oxidation, necessitating storage in amber containers .
Research Gaps and Future Directions
Despite its promising scaffold, the target compound lacks in vitro or in vivo validation. Priorities for future research include:
-
Synthesis Optimization: Developing scalable routes with >70% yield.
-
Target Identification: Screening against calcium channels and oxidative stress models.
-
ADMET Profiling: Assessing bioavailability, toxicity, and metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume